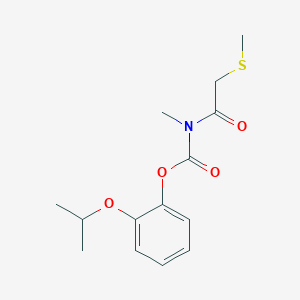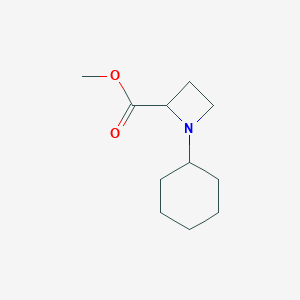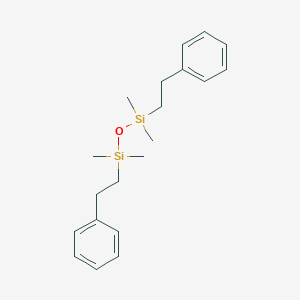
1,1,3,3-Tetramethyl-1,3-DI(2-phenylethyl) disiloxane
Vue d'ensemble
Description
1,1,3,3-Tetramethyl-1,3-DI(2-phenylethyl) disiloxane, commonly known as TMDPD, is a siloxane compound used in various scientific research applications. It is a colorless liquid with a molecular weight of 386.6 g/mol and has a boiling point of 213°C. TMDPD is widely used as a chiral stationary phase in high-performance liquid chromatography (HPLC) due to its high selectivity and resolution.
Mécanisme D'action
TMDPD acts as a chiral stationary phase in 1,1,3,3-Tetramethyl-1,3-DI(2-phenylethyl) disiloxane by forming a complex with the enantiomer of interest. The complex is then separated from the other enantiomer based on the differences in their interactions with the stationary phase. TMDPD has a unique structure that allows for the formation of a stable complex with a wide range of chiral compounds.
Effets Biochimiques Et Physiologiques
TMDPD has no known biochemical or physiological effects on living organisms. It is relatively non-toxic and can be safely handled in a laboratory setting.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TMDPD is its high selectivity and resolution in the separation of chiral compounds. It is also relatively easy to synthesize and has a high yield. However, TMDPD has some limitations, including its high cost and limited availability. It is also not suitable for the separation of certain classes of chiral compounds, such as those with low molecular weights.
Orientations Futures
There are several future directions for the use of TMDPD in scientific research. One potential area of research is the development of new chiral stationary phases based on TMDPD for the separation of specific classes of compounds. Another direction is the application of TMDPD in the synthesis of chiral compounds, particularly in the pharmaceutical industry. Additionally, TMDPD could be used in the development of new analytical techniques for the detection and quantification of chiral compounds in complex mixtures.
Conclusion
In conclusion, 1,1,3,3-Tetramethyl-1,3-DI(2-phenylethyl) disiloxane is a valuable tool in scientific research for the separation and analysis of chiral compounds. Its high selectivity and resolution make it a valuable tool in the pharmaceutical industry for the separation of enantiomers. While TMDPD has some limitations, its potential applications in future research are promising.
Applications De Recherche Scientifique
TMDPD has various scientific research applications, including but not limited to, the separation and analysis of chiral compounds, drug discovery, and asymmetric synthesis. Its high selectivity and resolution make it a valuable tool in the pharmaceutical industry for the separation of enantiomers, which are mirror images of each other and have different pharmacological properties.
Propriétés
Numéro CAS |
17233-63-5 |
|---|---|
Nom du produit |
1,1,3,3-Tetramethyl-1,3-DI(2-phenylethyl) disiloxane |
Formule moléculaire |
C20H30OSi2 |
Poids moléculaire |
342.6 g/mol |
Nom IUPAC |
[dimethyl(2-phenylethyl)silyl]oxy-dimethyl-(2-phenylethyl)silane |
InChI |
InChI=1S/C20H30OSi2/c1-22(2,17-15-19-11-7-5-8-12-19)21-23(3,4)18-16-20-13-9-6-10-14-20/h5-14H,15-18H2,1-4H3 |
Clé InChI |
ICYXYVDMLIFAIN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CCC1=CC=CC=C1)O[Si](C)(C)CCC2=CC=CC=C2 |
SMILES canonique |
C[Si](C)(CCC1=CC=CC=C1)O[Si](C)(C)CCC2=CC=CC=C2 |
Synonymes |
1,1,3,3-tetramethyl-1,3-di(2-phenylethyl) disiloxane |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B100149.png)
![Acetamide, N-[4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl]-](/img/structure/B100152.png)
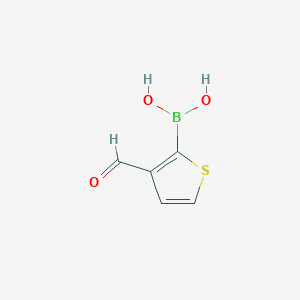
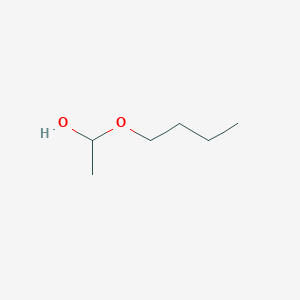
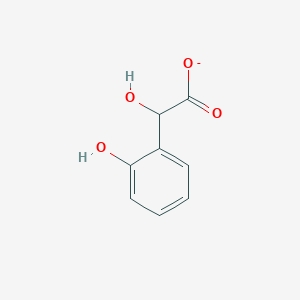
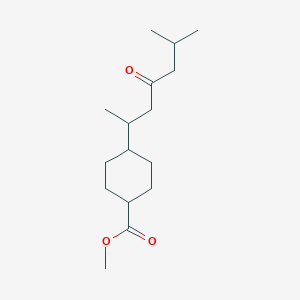
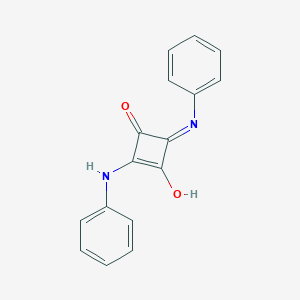
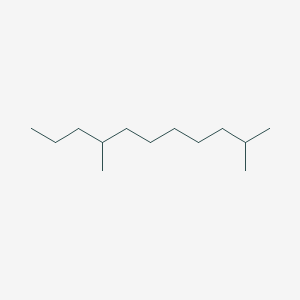
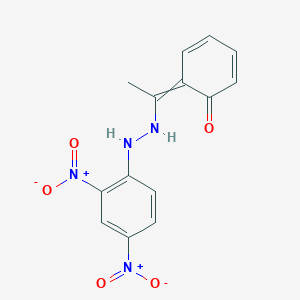
![2-Oxa-4-azatetracyclo[6.3.1.16,10.01,5]tridecan-3-one](/img/structure/B100178.png)
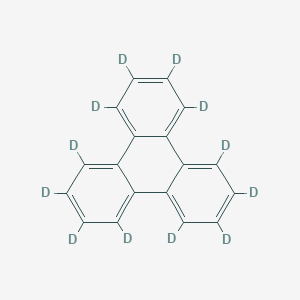
![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)
